![molecular formula C24H30N2O6S B2777115 diethyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 921166-41-8](/img/structure/B2777115.png)

diethyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

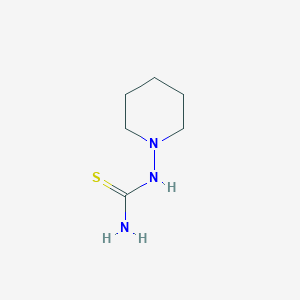

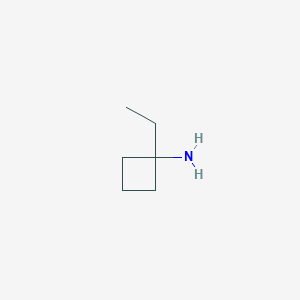

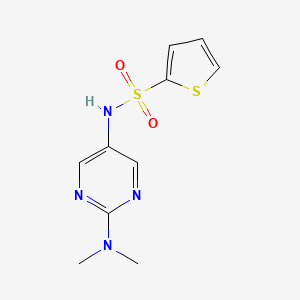

Diethyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C24H30N2O6S and its molecular weight is 474.57. The purity is usually 95%.

BenchChem offers high-quality diethyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The nitrogen-bearing heterocycle pyridine, including its various analogs, plays a crucial role as a valuable source of clinically relevant agents in medicinal chemistry research. This privileged scaffold has consistently appeared in a diverse range of FDA-approved drug candidates. The ease of parallelization and testing potential within the chemical space has led to increased interest in pyridine-based molecules. In the coming years, we can expect novel pyridine-based drug candidates to emerge .

Antiviral and Anticancer Properties

Fused pyridine derivatives, such as 3,6-diethyl 2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate , exhibit structural similarities to DNA bases like adenine and guanine. This similarity contributes to their effectiveness against viruses and cancer cells. Researchers have explored these compounds for their antiviral and anticancer activities .

Antihypertensive and Antimicrobial Effects

Furopyridines, a subset of pyridine derivatives, have been studied for their antihypertensive and antimicrobial properties. For instance, cicletanine, a diuretic drug containing a furopyridine scaffold, is used in hypertension treatment and also acts as a competitive histamine antagonist .

Fluorescent Chemosensors

Certain pyridine derivatives, including Schiff bases, can serve as chemosensors. For example, a chemosensor based on 3,3′-(4-(2-amino-4,5-dimethoxyphenyl) pyridine-2,6-diyl) dianiline detects formaldehyde through fluorescence enhancement and visible color changes .

Vasodilating Activity

Tetrahydrofuro[3,4-b]pyridine derivatives have been investigated for their coronary vasodilating activity. These compounds may have potential therapeutic applications related to cardiovascular health .

Biological Targets

The diverse chemical space of fused pyridine derivatives allows for exploration across various biological targets. Researchers have used these compounds to address a wide range of biological processes and diseases .

Mechanism of Action

- The primary targets of this compound are likely related to its anthelmintic activity. Specifically, it is used to treat filarial infections caused by parasites such as Wuchereria bancrofti and Loa loa .

- The mechanism of action is thought to involve sensitizing the microfilariae (larval forms of the parasites) to phagocytosis. One study demonstrated that DEC’s activity against Brugia malayi microfilariae depends on inducible nitric oxide synthase and the cyclooxygenase pathway .

Target of Action

Mode of Action

properties

IUPAC Name |

diethyl 2-[(4-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O6S/c1-4-7-14-32-17-10-8-16(9-11-17)21(27)25-22-20(23(28)30-5-2)18-12-13-26(15-19(18)33-22)24(29)31-6-3/h8-11H,4-7,12-15H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNVZYYMUAQFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2777033.png)

![Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2777037.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2777038.png)

![Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2777042.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2777046.png)